molecular formula C17H24N2O4S B4430826 1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4430826
M. Wt: 352.5 g/mol
InChI Key: ARTRMUVEGPPRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood. However, it has been reported to act by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been reported to increase the levels of GABA in the brain, which can lead to sedative and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages and limitations for lab experiments. One advantage is its potential use in the development of new drugs due to its reported antitumor, anti-inflammatory, and anticonvulsant activities. Another advantage is its potential use as a diagnostic tool for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its further development.

Future Directions

There are several future directions for the study of 1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One direction is the further investigation of its mechanism of action to better understand its potential applications. Another direction is the development of new drugs based on its reported activities. Additionally, its potential use as a diagnostic tool for various diseases can be further explored. Finally, the synthesis method can be optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, it has been investigated for its potential use in the development of new drugs.

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-14-5-7-15(8-6-14)24(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-23-16/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRMUVEGPPRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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